3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C10H10BrClF3NO and a molecular weight of 332.54 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxetane ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-(trifluoromethyl)aniline to obtain 4-bromo-2-(trifluoromethyl)aniline . This intermediate is then subjected to cyclization reactions to form the oxetane ring, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxetane ring can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The oxetane ring can also contribute to the compound’s stability and reactivity, influencing its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Shares the bromine and trifluoromethyl groups but lacks the oxetane ring.
(3R)-3-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine: Contains a morpholine ring instead of an oxetane ring.
Uniqueness
3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10BrClF3NO |
---|---|
Molekulargewicht |
332.54 g/mol |
IUPAC-Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrF3NO.ClH/c11-6-1-2-7(9(15)4-16-5-9)8(3-6)10(12,13)14;/h1-3H,4-5,15H2;1H |
InChI-Schlüssel |
PRXZVKGACWEHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=C(C=C(C=C2)Br)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.